AGI-24512 vs. AG-270 and SCR-7952: Biochemical Potency Comparison
AGI-24512 demonstrates a biochemical IC50 of 8 nM against MAT2A, which is 1.75-fold more potent than AG-270 (IC50 = 14 nM) and 2.34-fold more potent than SCR-7952 (IC50 = 18.7 nM) [1]. In cellular SAM production assays in HCT116 MTAP-/- cells, SCR-7952 exhibits a stronger effect (IC50 = 2 nM) compared to AG-270 (IC50 = 6 nM), while AGI-24512 achieves an IC50 of 100 nM in the same cell line for SAM reduction [2]. This data highlights that biochemical potency does not directly translate to cellular SAM inhibition, and each inhibitor exhibits a unique potency shift between biochemical and cellular contexts.
| Evidence Dimension | Biochemical MAT2A Inhibition (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | AG-270: 14 nM; SCR-7952: 18.7 nM |
| Quantified Difference | 1.75-fold more potent than AG-270; 2.34-fold more potent than SCR-7952 |
| Conditions | Recombinant human MAT2A enzymatic assay |
Why This Matters
AGI-24512's higher biochemical potency may allow for lower working concentrations in in vitro enzymatic assays, reducing potential off-target effects in biochemical screening cascades.
- [1] AbMole BioScience. AG-270 Certificate of Analysis. IC50 value of 14 nM for MAT2A. View Source
- [2] Abstract 5434: Discovery of SCR-7952, a Novel, Potent and High Selective MAT2A Inhibitor Shows Robust Anti-Tumor Activities and Better Safety Profile. AACR Journals. IC50 values for SCR-7952 (21 nM) and AG-270 (68 nM) in biochemical assay; cellular SAM IC50 of 2 nM for SCR-7952 and 6 nM for AG-270. View Source
